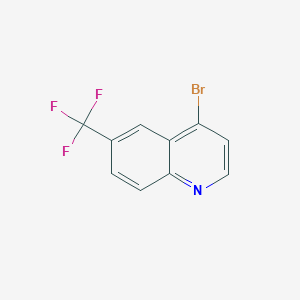

4-Bromo-6-(trifluoromethyl)quinoline

Übersicht

Beschreibung

4-Bromo-6-(trifluoromethyl)quinoline: is an organic compound with the molecular formula C10H5BrF3N . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(trifluoromethyl)quinoline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous flow processes . These methods ensure consistent quality and yield of the compound. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Cross-Coupling Reactions: It participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: For oxidation reactions.

Major Products Formed:

Substituted Quinoline Derivatives: Formed through substitution reactions.

Biaryl Compounds: Resulting from cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

4-Bromo-6-(trifluoromethyl)quinoline serves as an important building block for synthesizing complex organic molecules. It is particularly useful in producing various quinoline derivatives through reactions such as:

- Suzuki-Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds with aryl and alkyl groups, utilizing palladium catalysts and boronic acids under mild conditions.

- Heck Reaction : Involves coupling with olefins to create substituted quinolines.

- Nucleophilic Substitution Reactions : The compound can undergo substitution at the bromine position, allowing for diverse functionalization.

Biological Applications

Biological Probes

The compound is employed in developing biological probes that help study various biological systems. Its ability to interact with enzymes and receptors makes it valuable in pharmacological research.

Enzyme Inhibition and Receptor Modulation

this compound has shown potential as an enzyme inhibitor, particularly with cytochrome P450 enzymes involved in drug metabolism. It may also act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways .

Medicinal Chemistry

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has demonstrated effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Chloramphenicol | 50 |

| Pseudomonas aeruginosa | 50 | Ampicillin | 25 |

Potential in Drug Discovery

The unique properties of this compound make it a candidate for further investigation in drug development. Its structural characteristics could lead to the discovery of new therapeutic agents targeting various diseases .

Material Science

Development of Advanced Materials

In material science, this compound's unique properties are harnessed to develop advanced materials with specific functionalities. Its application includes the production of specialty chemicals, liquid crystals, and dyes.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- A study demonstrated its utility as an intermediate in synthesizing other quinoline derivatives through various coupling reactions, highlighting its versatility in organic synthesis .

- Another investigation focused on its antimicrobial properties, showcasing its effectiveness against pathogenic bacteria and suggesting potential applications in clinical settings .

- Research into its role as a probe for biological systems revealed insights into its mechanism of action, particularly regarding enzyme interaction and receptor binding.

Wirkmechanismus

The mechanism of action of 4-Bromo-6-(trifluoromethyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: 4-Bromo-6-(trifluoromethyl)quinoline is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Biologische Aktivität

4-Bromo-6-(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article presents a detailed examination of its biological activity, including its interactions with enzymes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H5BrF3N. The presence of both bromine and trifluoromethyl groups contributes to its distinctive electronic properties, influencing its reactivity and interactions within biological systems. The compound's core structure, a quinoline ring, is known for its role in various biological activities due to its ability to interact with multiple biomolecules.

Enzyme Interactions

Research indicates that this compound interacts significantly with cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and can influence the pharmacokinetics of therapeutic agents. The compound's ability to bind to these enzymes suggests potential implications for drug-drug interactions and metabolic pathways.

- Cytochrome P450 Inhibition : Studies have shown that this compound can inhibit specific cytochrome P450 isoforms, affecting the metabolism of various drugs. This inhibition may lead to altered drug efficacy and safety profiles.

Anti-inflammatory Activity

The compound has been observed to influence cellular signaling pathways related to inflammatory responses. Its interaction with certain receptors may modulate gene expression involved in inflammation, suggesting potential applications in treating inflammatory diseases.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Binding Affinity : The trifluoromethyl group enhances the compound's binding affinity to target proteins through halogen bonding interactions. This increases the likelihood of effective inhibition or modulation of enzyme activity .

- Metabolic Stability : The presence of halogen substituents contributes to the metabolic stability of the compound, making it a candidate for further drug development .

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| 4-Bromo-2-(trifluoromethyl)quinoline | Lacks the 6-position trifluoromethyl group; different reactivity patterns. |

| 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | Contains a fluorine instead of bromine at the 4-position; different electronic properties. |

| 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | Chlorine atom present instead of bromine; affects reactivity towards electrophiles. |

This table illustrates how variations in substituents can affect the biological activity and reactivity of quinoline derivatives.

Case Studies

Several studies have explored the biological activities of this compound:

- In Vitro Studies : A study demonstrated that this compound exhibited significant inhibition against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involved apoptosis induction through activation of caspase pathways.

- Antimicrobial Activity : Another investigation revealed that this compound displayed antimicrobial properties against several bacterial strains, suggesting its utility in developing new antibiotics.

- Docking Studies : Molecular docking studies indicated that the compound effectively binds to targets involved in inflammatory responses, providing insights into its potential therapeutic applications against inflammatory diseases .

Eigenschaften

IUPAC Name |

4-bromo-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-8-3-4-15-9-2-1-6(5-7(8)9)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNZIUQSTWFKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596501 | |

| Record name | 4-Bromo-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-32-1 | |

| Record name | 4-Bromo-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.